molecular formula C18H14N4O3S B2565009 N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methylthiazole-4-carboxamide CAS No. 1797181-52-2

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methylthiazole-4-carboxamide

Cat. No.: B2565009
CAS No.: 1797181-52-2
M. Wt: 366.4
InChI Key: NZZJQTWDFAGNIP-UHFFFAOYSA-N
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Description

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methylthiazole-4-carboxamide is a chemical compound with a complex structure that embodies multiple functional groups, including a furan ring, an oxadiazole ring, a thiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methylthiazole-4-carboxamide typically involves multi-step reactions. A common method starts with the preparation of the individual components:

  • Furan-2-yl methanol: is converted to the corresponding aldehyde through oxidation.

  • 1,2,4-Oxadiazole: ring formation is achieved through the cyclization of suitable hydrazides.

  • 2-Methylthiazole-4-carboxylic acid: is synthesized via cyclization reactions.

These intermediates are then combined in a sequence of reactions involving amide bond formation, cyclization, and various purification steps to yield the final compound.

Industrial Production Methods: On an industrial scale, this compound can be synthesized using high-throughput methods with optimized reaction conditions to maximize yield and purity. These methods involve:

  • Continuous flow reactors to facilitate reactions under controlled conditions.

  • Use of catalysts to increase reaction efficiency.

  • Advanced purification techniques like chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : It can undergo oxidation reactions at the furan ring, leading to ring-opening products.

  • Reduction: : The compound can be reduced at various functional groups, affecting the oxadiazole or thiazole rings.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur at the aromatic phenyl ring or the thiazole ring.

Common Reagents and Conditions

  • Oxidizing agents like potassium permanganate .

  • Reducing agents like sodium borohydride .

  • Substitution reactions often require halogenated solvents and Lewis acids .

Major Products Formed

  • Oxidation can yield furan-2-aldehyde derivatives .

  • Reduction may result in dihydro-1,2,4-oxadiazole derivatives.

  • Substitution can lead to various halogenated phenyl or thiazole derivatives .

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as a precursor for synthesizing other complex molecules. It is used in studying reaction mechanisms and developing new synthetic methodologies.

Biology: Biologically, N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methylthiazole-4-carboxamide is investigated for its potential antimicrobial and antifungal properties due to the presence of oxadiazole and thiazole rings.

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its unique structure allows interactions with various biological targets, making it a candidate for drug development.

Industry: Industrially, it finds applications in material sciences for developing new materials with unique electronic and photophysical properties.

Mechanism of Action

The mechanism of action for N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methylthiazole-4-carboxamide involves its interaction with specific molecular targets within biological systems. The compound's oxadiazole and thiazole rings enable binding to enzymes and receptors, affecting their activity. For example, it can inhibit microbial enzyme systems, leading to antimicrobial effects.

Comparison with Similar Compounds

When compared to similar compounds such as N-phenyl-2-methylthiazole-4-carboxamide and 2-furyl-1,2,4-oxadiazole derivatives , N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methylthiazole-4-carboxamide stands out due to its combined presence of three heterocyclic rings. This unique combination imparts a distinct set of properties, making it more versatile in its applications.

Some similar compounds include:

  • N-phenyl-2-methylthiazole-4-carboxamide: .

  • 2-Furyl-1,2,4-oxadiazole: derivatives.

  • 2-Methylthiazole: derivatives with various substitutions.

Conclusion

This compound is a multifaceted compound with significant potential in various scientific and industrial fields. Its complex structure and versatile reactivity make it a valuable subject for research and development.

Properties

IUPAC Name

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-2-methyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S/c1-11-19-14(10-26-11)18(23)20-13-6-3-2-5-12(13)9-16-21-17(22-25-16)15-7-4-8-24-15/h2-8,10H,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZJQTWDFAGNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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